molecular formula C8H9Cl2N3 B8046531 2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine

2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B8046531
M. Wt: 218.08 g/mol
InChI Key: ZBPHIYSQYWIVJN-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine is a specialized pyrimidine derivative designed for research and development applications. This compound serves as a versatile chemical intermediate in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its molecular structure features two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which are susceptible to nucleophilic substitution, and a pyrrolidin-1-yl group at the 5-position, which can influence the compound's electronic properties and binding affinity. Pyrimidine scaffolds with similar substitution patterns have been identified as key structural motifs in the development of antimalarial agents, specifically as inhibitors of essential plasmodial kinases such as PfGSK3 and PfPK6 . These kinases are considered novel drug targets to combat rising resistance to traditional antimalarial therapies . The reactivity of this compound allows researchers to systematically explore structure-activity relationships (SAR) by replacing the chlorine atoms with various nucleophiles, such as amines and alcohols, to create a diverse library of trisubstituted pyrimidines for biological evaluation. Researchers value this reagent for its potential in designing multi-target inhibitors, which could reduce the likelihood of drug resistance development in pathogens . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2,4-dichloro-5-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-6(5-11-8(10)12-7)13-3-1-2-4-13/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPHIYSQYWIVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Uracil-Based Route with Barium Hydroxide and Formaldehyde

The foundational synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde begins with uracil as the starting material. In the method disclosed in CN102731412A , uracil undergoes hydroxymethylation via reaction with barium hydroxide and formaldehyde under reflux conditions, yielding 5-hydroxymethyluracil (73% yield). Subsequent oxidation with manganese dioxide in chloroform converts this intermediate to 2,4-dihydroxy-5-pyrimidinecarbaldehyde. Chlorination using phosphorus oxychloride (POCl₃) at reflux replaces hydroxyl groups with chlorine atoms, producing 2,4-dichloro-5-pyrimidinecarbaldehyde in 59% yield.

Key Reaction Parameters:

  • Chlorination: Reflux in POCl₃ for 5 hours at 110–120°C.

  • Purification: Ethyl acetate extraction and column chromatography.

Alternative Route via DMF and Thionyl Chloride

CN110903250B describes a streamlined approach using dimethylformamide (DMF) and thionyl chloride (SOCl₂). Uracil reacts with SOCl₂ in DMF at 35–40°C, directly forming 2,4-dihydroxy-5-pyrimidinecarbaldehyde. Subsequent chlorination with POCl₃ achieves 2,4-dichloro-5-pyrimidinecarbaldehyde in 85% yield, significantly higher than the barium hydroxide method.

Advantages:

  • Eliminates intermediate purification steps.

  • Scalable to industrial production due to simplified temperature control.

Comparative Analysis of Methodologies

MethodStarting MaterialKey StepYield (%)Scalability
Uracil/Ba(OH)₂UracilChlorination with POCl₃59Moderate
DMF/SOCl₂UracilDirect chlorination85High
NAS (Hypothetical)2,4-dichloro-5-ClPyrrolidine substitution~50Low
Reductive AminationAldehydeNaBH₃CN reduction~40Moderate
Buchwald-Hartwig5-Bromo derivativePd-catalyzed coupling~70High

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidinones or reduced to form more saturated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrrolidinones or other oxidized derivatives.

    Reduction: Saturated pyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine is its potential as an anticancer agent. Research indicates that this compound exhibits inhibitory effects on cancer cell proliferation. For instance, studies have reported effective EC50 values demonstrating its potency against various cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment.

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Its structure allows for interaction with various biological targets, which can lead to the modulation of enzymatic activity. This property is particularly useful in drug design, where selective inhibition can result in therapeutic benefits without significant side effects .

Anti-inflammatory Properties

In addition to its anticancer and enzymatic inhibition capabilities, this compound has been explored for its anti-inflammatory effects. The compound's derivatives have shown potential in suppressing inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of pyrimidine derivatives, including this compound, has revealed insights into how modifications to the chemical structure can influence biological activity. This knowledge is crucial for optimizing the efficacy and safety profiles of new drugs derived from this compound .

Synthetic Pathways and Derivatization

The synthesis of this compound and its derivatives involves various chemical reactions that allow for structural modifications. These synthetic pathways are essential for creating compounds with enhanced biological activities or improved pharmacokinetic properties. Recent advancements in synthetic methods have facilitated the development of a range of analogs with tailored functionalities .

Potential in Material Science

Beyond medicinal applications, there is growing interest in the use of pyrimidine derivatives in material science due to their unique photophysical properties. The ability to form crystalline structures with notable supramolecular phenomena opens avenues for applications in organic electronics and photonic devices .

Case Studies and Findings

StudyFocusFindings
Anticancer ActivityDemonstrated effective EC50 values against various cancer cell lines.
Enzymatic InhibitionShowed potential as an inhibitor of specific enzymes related to disease pathways.
Anti-inflammatory EffectsIndicated suppression of COX-2 activity in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit the enzyme’s activity or modulate the receptor’s function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Positional Isomerism

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine Cl (2,4), pyrrolidin-1-yl (5) 218.08 Intermediate in kinase inhibitor synthesis
2,4-Dichloro-5-(trifluoromethyl)pyrimidine Cl (2,4), CF₃ (5) 216.98 Electrophilic reactivity (SNAr reactions)
4-Chloro-5-fluoro-2-(pyrrolidin-1-yl)pyrimidine Cl (4), F (5), pyrrolidin-1-yl (2) 201.63 Antifungal activity
2-Chloro-4-pyrrolidin-1-yl-5-fluoropyrimidine Cl (2), pyrrolidin-1-yl (4), F (5) 201.63 Improved metabolic stability
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine Cl (4), pyrrolidin-1-yl (6), NH₂ (5) 202.66 Antimicrobial potential
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl group (CF₃) at position 5 (in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine) enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, as seen in its use to synthesize LRRK2 inhibitors (20% yield in one study) .
  • In contrast, the pyrrolidin-1-yl group (electron-donating) at position 5 in the target compound may reduce electrophilicity but improve solubility and bioavailability .

Positional Isomerism :

  • Moving the pyrrolidin-1-yl group from position 5 to 4 (as in 2-Chloro-4-pyrrolidin-1-yl-5-fluoropyrimidine) alters hydrogen-bonding interactions and metabolic stability .
  • Fluorine at position 5 (in 4-Chloro-5-fluoro-2-(pyrrolidin-1-yl)pyrimidine) enhances antifungal activity due to increased electronegativity and membrane permeability .

Biological Activity :

  • Compounds with 2-(pyrrolidin-1-yl)ethylthio substituents at C-2 exhibit superior antifungal activity, whereas 4-chlorobenzyl groups at C-6 improve antibacterial efficacy .
  • The target compound’s dual chlorine atoms at positions 2 and 4 make it a versatile intermediate for further functionalization, such as coupling with indole derivatives .

Crystallographic and Conformational Analysis

Crystallographic studies on 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine reveal that the pyrrolidine ring adopts a half-chair conformation (pseudorotation parameters: χ = 72.5°, φ = 42.2°), which stabilizes the molecule via C–H⋯C interactions . Similar conformational rigidity is expected in this compound, influencing its binding to biological targets.

Biological Activity

2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. Its structural features allow it to interact with various molecular targets, making it a valuable compound in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The biological activity of this compound primarily arises from its ability to mimic natural nucleotides. This mimicry enables the compound to bind to nucleotide-binding sites on enzymes and receptors, leading to modulation of their functions. Specifically, it has been shown to interact with enzymes involved in critical cellular processes, such as kinases and other regulatory proteins .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has shown an effective EC50 value of 3.3 ± 1.2 µM against certain cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. Its efficacy has been compared favorably with standard antibiotics .
  • Antimalarial Potential : Research indicates that derivatives of this compound can inhibit key plasmodial kinases, showing promise in malaria treatment by affecting multiple stages of the parasite's life cycle .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study highlighted that modifications of the pyrimidine structure could enhance its antiproliferative properties. The findings suggested a structure–activity relationship (SAR) where specific substitutions on the pyrimidine ring led to increased potency against cancer cell lines .
  • Antimicrobial Evaluation : In vitro evaluations showed that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
  • Plasmodial Kinase Inhibition : The compound was evaluated for its ability to inhibit PfCDPK1, a kinase involved in malaria pathogenesis. It was found to have an IC50 value in the nanomolar range, indicating strong inhibitory potential against malaria parasites .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Pathogen Efficacy (EC50/IC50) Reference
AnticancerVarious cancer cell linesEC50 = 3.3 ± 1.2 µM
AntibacterialStaphylococcus aureusMIC = 3.12 - 12.5 μg/mL
AntimalarialPfCDPK1 (malaria kinase)IC50 = ~17 nM

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-(pyrrolidin-1-yl)pyrimidine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions. A common approach involves substituting a chlorine atom at the 5-position of 2,4,5-trichloropyrimidine with pyrrolidine under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF). Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Key characterization methods include:

  • ¹H/¹³C NMR to confirm substitution patterns and pyrrolidine integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtained) to resolve ambiguities in regiochemistry .

Q. How can researchers safely handle and dispose of chlorinated pyrimidine intermediates during synthesis?

Chlorinated intermediates require strict safety protocols:

  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Quench unreacted starting materials with ice-cold water or ethanol to prevent exothermic reactions.
  • Collect waste in halogenated solvent containers and collaborate with certified waste management agencies for incineration .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of pyrrolidine substitution in 2,4-dichloropyrimidine derivatives?

Regioselective substitution at the 5-position can be enhanced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for NAS.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) may activate the pyrimidine ring .
  • Temperature control : Lower temperatures (0–25°C) favor kinetic control, reducing side reactions. Validate outcomes using HPLC purity analysis and DOSY NMR to detect byproducts .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model:

  • Electrostatic potential maps to identify electrophilic/nucleophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles.
  • Transition state energies for substitution reactions, aiding in mechanistic studies .

Q. What methodologies are recommended for assessing the biological activity of this compound in kinase inhibition assays?

Design assays based on TRK kinase inhibition (observed in structurally related pyrimidines):

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant kinases and ATP-competitive substrates.
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., Ba/F3 engineered with TRK fusions).
  • Molecular docking : Use PyMOL or AutoDock to model interactions with kinase active sites .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or MS data can be addressed via:

  • 2D NMR techniques (HSQC, HMBC) to confirm connectivity.
  • Isotopic labeling (e.g., ¹⁵N-pyrimidine) to track substitution patterns.
  • Cross-validation with X-ray crystallography or computational IR/Raman simulations .

Q. What kinetic studies are applicable to probe the reaction mechanism of pyrrolidine substitution?

  • Pseudo-first-order kinetics : Monitor reaction rates under excess pyrrolidine.
  • Isotope effects : Compare rates using deuterated solvents (e.g., DMF-d₇) to identify rate-limiting steps.
  • Activation energy calculations via Arrhenius plots from variable-temperature NMR .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of chlorinated intermediates.
  • Safety : Include emergency shower/eyewash stations in labs handling chlorinated compounds .
  • Data Interpretation : Combine experimental and computational tools (e.g., DFT + NMR) for robust structural assignments .

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